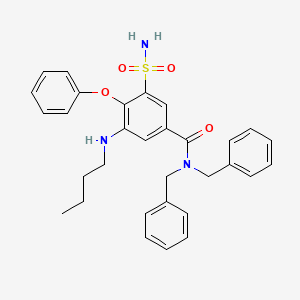

Bumetanide dibenzylamide

Description

Bumetanide is a potent loop diuretic that inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the kidney’s thick ascending limb of Henle, promoting electrolyte excretion and diuresis . Bumetanide modulates GABAergic signaling by reducing intracellular chloride (Cl⁻) via NKCC1 inhibition, shifting GABA from excitatory to inhibitory in neurons . Despite its therapeutic promise, bumetanide has poor blood-brain barrier (BBB) penetration, limiting its central nervous system (CNS) efficacy .

However, "dibenzylamide" moieties are documented in unrelated contexts:

- As a byproduct in organic synthesis (e.g., aminolysis reactions) .

- In bacterial biotin carboxylase (BC) inhibitors (e.g., amino-oxazole dibenzylamide derivatives) . This article assumes a comparative focus on bumetanide and structurally or functionally related compounds, including dibenzylamide-containing molecules.

Properties

CAS No. |

885051-33-2 |

|---|---|

Molecular Formula |

C31H33N3O4S |

Molecular Weight |

543.7 g/mol |

IUPAC Name |

N,N-dibenzyl-3-(butylamino)-4-phenoxy-5-sulfamoylbenzamide |

InChI |

InChI=1S/C31H33N3O4S/c1-2-3-19-33-28-20-26(21-29(39(32,36)37)30(28)38-27-17-11-6-12-18-27)31(35)34(22-24-13-7-4-8-14-24)23-25-15-9-5-10-16-25/h4-18,20-21,33H,2-3,19,22-23H2,1H3,(H2,32,36,37) |

InChI Key |

PXEMVEVMHVJJTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)N)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of bumetanide dibenzylamide involves the reaction of bumetanide with dibenzylamine. The process typically includes the following steps:

Starting Material: Bumetanide is used as the starting material.

Reaction with Dibenzylamine: Bumetanide is reacted with dibenzylamine under specific conditions to form this compound.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Bumetanide dibenzylamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can occur, particularly at the amide or benzyl groups, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of other pharmaceutical compounds.

Biology: Studies have shown its potential in modulating ion transport in cells, which can be useful in understanding cellular processes.

Mechanism of Action

Bumetanide dibenzylamide exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in cells. This inhibition leads to a decrease in intracellular chloride levels, which in turn affects the excitability of neurons. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting neurological pathways .

Comparison with Similar Compounds

Research Contradictions and Uncertainties

CNS Efficacy : While bumetanide improves ASD symptoms , direct CNS action is debated due to minimal brain uptake . Peripheral mechanisms (e.g., immune/renal modulation) may contribute .

AD Therapeutic Claims : Computational studies rank bumetanide highly for APOE4-related AD , but clinical trials are inconclusive .

Dibenzylamide Relevance: No evidence links bumetanide to dibenzylamide-containing compounds functionally or structurally.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Bumetanide’s pharmacokinetic properties in rodent models of neurological disorders?

- Methodological Answer : Design studies with controlled dosing regimens (e.g., 0.5 mg twice daily, as in autism trials ) and monitor plasma concentration profiles using high-performance liquid chromatography (HPLC). Include control groups receiving saline or vehicle solutions. For neurobehavioral outcomes, employ standardized scales like the Childhood Autism Rating Scale (CARS) or seizure frequency/duration metrics in epilepsy models . Ensure protocols adhere to institutional animal care guidelines and report detailed sample preparation steps (e.g., tissue homogenization for GABA analysis) .

Q. How can researchers optimize in vitro assays to evaluate Bumetanide’s inhibition of NKCC1 cotransporters?

- Methodological Answer : Use primary neuronal cultures or transfected cell lines expressing NKCC1. Apply Bumetanide at concentrations ranging from 10 nM to 100 µM and measure ion flux via fluorescent dyes (e.g., chloride-sensitive probes). Validate results with Western blotting for NKCC1/KCC2 protein ratios . Include positive controls (e.g., furosemide) and negative controls (untreated cells). Replicate experiments across multiple cell batches to address variability .

Advanced Research Questions

Q. What mechanisms underlie Bumetanide’s neuroprotective effects in traumatic brain injury (TBI) models, and how can conflicting data on microglial activation be resolved?

- Methodological Answer : Combine longitudinal in vivo imaging (e.g., two-photon microscopy) with transcriptomic profiling of microglia in TBI mice treated with Bumetanide. Track phenotypic changes (e.g., BDNF expression ) and correlate with functional outcomes (memory tests, neurogenesis assays). To resolve contradictions, conduct meta-analyses of existing studies (e.g., variable dosing schedules or injury severity) and use mixed-effects models to account for heterogeneity .

Q. How should researchers design mixed-methods studies to evaluate Bumetanide’s efficacy in autism spectrum disorder (ASD) while integrating behavioral and molecular data?

- Methodological Answer :

- Quantitative : Measure core ASD symptoms using CARS scores pre- and post-treatment in a randomized controlled trial (RCT) .

- Qualitative : Conduct caregiver interviews to capture nuanced behavioral changes (e.g., social responsiveness).

- Integration : Use convergent parallel design to triangulate GABA level reductions (via MRI spectroscopy) with qualitative themes. Ensure ethical approval for human participant protocols .

Q. What strategies are effective for reconciling contradictory findings on Bumetanide’s impact on seizure thresholds across different epilepsy models?

- Methodological Answer : Perform systematic reviews of preclinical studies (e.g., pilocarpine vs. kainate models ) and assess methodological rigor using tools like SYRCLE’s risk-of-bias checklist. Conduct head-to-head experiments in multiple models under standardized conditions (e.g., dose, timing relative to seizure induction). Use RNA sequencing to identify model-specific pathways (e.g., ion channel expression) that modulate Bumetanide’s efficacy .

Methodological Guidance for Data Interpretation

Q. How can researchers address variability in Bumetanide’s therapeutic outcomes due to genetic or epigenetic factors?

- Methodological Answer : Incorporate genome-wide association studies (GWAS) or methylation arrays in clinical cohorts to identify biomarkers of response. For preclinical validation, use CRISPR-edited animal models with polymorphisms in NKCC1 or GABA-related genes. Apply multivariate regression to isolate genetic vs. environmental contributions .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Bumetanide studies with small sample sizes?

- Methodological Answer : Use Bayesian hierarchical models to estimate posterior probabilities of efficacy across doses. For pilot studies, apply non-parametric tests (e.g., Friedman test for repeated measures) and report effect sizes with 95% confidence intervals. Supplement with bootstrapping to assess robustness .

Ethical and Reporting Standards

Q. How should researchers report adverse effects of Bumetanide in clinical trials to meet journal guidelines?

- Methodological Answer : Adhere to CONSORT guidelines for RCTs, detailing adverse events (e.g., hypokalemia, dehydration ) in a dedicated subsection. Use MedDRA coding for severity grading. For preclinical studies, follow ARRIVE 2.0 guidelines, including mortality rates and exclusion criteria .

Q. What criteria define rigorous validation of novel Bumetanide derivatives in academic publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.